

Dibenzofuran-3-carbaldehyde: A Versatile Scaffold for Bioactive Compound Synthesis

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Compound of Interest

Compound Name: *Dibenzofuran-3-carbaldehyde*

CAS No.: 51818-91-8

Cat. No.: B1601209

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Introduction

Dibenzofuran, a heterocyclic moiety composed of a furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry and materials science.^{[1][2]} Derivatives of dibenzofuran are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.^{[1][3][4]} **Dibenzofuran-3-carbaldehyde**, in particular, serves as a versatile and highly valuable building block in organic synthesis, offering a reactive aldehyde functionality for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of **dibenzofuran-3-carbaldehyde**, complete with detailed application notes and protocols for key transformations.

Core Synthetic Applications

Dibenzofuran-3-carbaldehyde is a key starting material for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse classes of compounds with significant therapeutic potential. This section will detail the application of this building block in several cornerstone reactions of modern organic synthesis.

Olefination Reactions: Accessing Stilbene and Acrylate Derivatives

Olefination reactions are fundamental transformations that convert carbonyl compounds into alkenes. **Dibenzofuran-3-carbaldehyde** readily undergoes such reactions to yield stilbene and acrylate derivatives, which are known for their diverse biological activities.[5][6]

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[7] The reaction of **dibenzofuran-3-carbaldehyde** with a phosphonium ylide, such as benzyltriphenylphosphonium chloride, provides a direct route to stilbene derivatives.

Causality Behind Experimental Choices: The choice of a strong base, like sodium hydroxide, is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) to facilitate the separation of the organic product from the inorganic byproducts.[7] The triphenylphosphine oxide byproduct is a key driving force for this reaction due to the formation of a very strong P=O bond.

Protocol 1: Synthesis of 3-(2-phenylethenyl)dibenzofuran via Wittig Reaction

Workflow Diagram:

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Sources

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